molecular formula C10H7NO3 B1246112 1-Nitronaphthalene-7,8-oxide

1-Nitronaphthalene-7,8-oxide

Cat. No. B1246112
M. Wt: 189.17 g/mol
InChI Key: JBECFHRNFSQXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitronaphthalene-7,8-oxide is a nitronaphthalene.
1-Nitronaphthalene-7, 8-oxide belongs to the class of organic compounds known as nitronaphthalenes. These are polycyclic aromatic compounds containing a naphthalene moiety substituted by one or more nitro groups. 1-Nitronaphthalene-7, 8-oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1-nitronaphthalene-7, 8-oxide is primarily located in the membrane (predicted from logP).

Scientific Research Applications

Toxicological Studies

1-Nitronaphthalene-7,8-oxide has been extensively studied for its toxicological effects, particularly in relation to lung toxicity. It's a significant toxicant in both rats and mice, with a unique toxicity profile. For instance, Baldwin et al. (2005) found that rat CYP2F4 efficiently generates 7,8-epoxides of 1-nitronaphthalene, which are associated with pneumotoxicity. This study highlights the role of certain enzymes in the susceptibility to lung injuries caused by naphthalene compounds (Baldwin, Shultz, & Buckpitt, 2005).

Environmental Impact

Research has also focused on the environmental impact of 1-nitronaphthalene-7,8-oxide. Thirunakaran et al. (1996) investigated its use as a battery depolarizer in conjunction with a high-energy magnesium anode, showing its potential in energy storage applications (Thirunakaran, Vasudevan, Sivashanmugam, Kumar, & Muniyandi, 1996).

Atmospheric Chemistry

The compound's role in atmospheric chemistry has been a subject of study as well. For example, Brigante et al. (2010) examined its photochemical reactions in aqueous solutions, indicating its potential to generate radical species in atmospheric waters (Brigante, Charbouillot, Vione, & Mailhot, 2010).

Photolysis and Photochemistry

Studies on the photolysis and photochemistry of 1-nitronaphthalene-7,8-oxide have revealed its complex behavior under light exposure. Feilberg et al. (1999) explored the formation, decay, and partitioning of semivolatile nitronaphthalenes, including 1-nitronaphthalene, in the atmosphere, providing insights into its atmospheric degradation pathways (Feilberg, Kamens, Strommen, & Nielsen, 1999).

Bioactivation and Metabolism

The metabolism of 1-nitronaphthalene-7,8-oxide in different species has been examined to understand its bioactivation. Watt and Buckpitt (2000) identified variations in the metabolism of 1-nitronaphthalene among rats and mice, revealing species differences in the formation of hazardous metabolites (Watt & Buckpitt, 2000).

properties

Product Name

1-Nitronaphthalene-7,8-oxide

Molecular Formula

C10H7NO3

Molecular Weight

189.17 g/mol

IUPAC Name

7-nitro-1a,7b-dihydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H7NO3/c12-11(13)7-3-1-2-6-4-5-8-10(14-8)9(6)7/h1-5,8,10H

InChI Key

JBECFHRNFSQXPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3C(O3)C=C2)C(=C1)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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